molecular formula C15H20BNO2 B8061054 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanenitrile

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanenitrile

Cat. No.: B8061054
M. Wt: 257.14 g/mol
InChI Key: OGOXYOXLPUUTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile: is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to a propanenitrile moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to the presence of the boronic ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Borylation Reaction: The synthesis of 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile typically involves a borylation reaction. This can be achieved by reacting 4-bromophenylpropanenitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

    Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylpropanenitrile is coupled with pinacolborane in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding phenol.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The boronic ester group can participate in various substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

    Oxidation: 4-(4-hydroxyphenyl)propanenitrile.

    Reduction: 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamine.

    Substitution: Various aryl derivatives depending on the coupling partner.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

    Material Science: Utilized in the synthesis of polymers and advanced materials due to its functional groups.

Biology and Medicine:

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

    Organic Synthesis: Employed in the large-scale synthesis of fine chemicals and intermediates.

    Catalysis: Acts as a ligand or catalyst in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions where the boronic ester group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The nitrile group can also participate in various reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure but lacks the propyl chain, making it less versatile in certain reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol: Contains a hydroxyl group instead of a nitrile, leading to different reactivity and applications.

Uniqueness:

  • The presence of both the boronic ester and nitrile groups in 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile provides a unique combination of reactivity, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-12(8-10-13)6-5-11-17/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOXYOXLPUUTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.